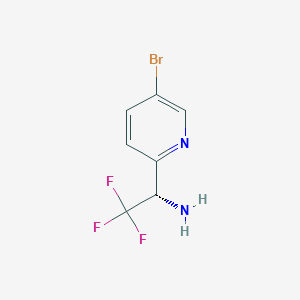
Ozagrel impurity IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ozagrel impurity IV is a chemical compound related to ozagrel, an imidazole derivative known for its ability to inhibit thromboxane A2 biosynthesis by inhibiting thromboxane A2 synthetase activity . This inhibition is significant because thromboxane A2 plays a crucial role in platelet aggregation, vasoconstriction, and bronchoconstriction . This compound is often studied to understand the purity and efficacy of ozagrel in pharmaceutical applications .
Méthodes De Préparation
The preparation of ozagrel impurity IV involves several synthetic routes. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol . The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.
Analyse Des Réactions Chimiques
Ozagrel impurity IV undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ozagrel impurity IV has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of ozagrel bulk drugs and preparations.
Biology: Studies involving this compound help in understanding the biological activity and potential side effects of ozagrel.
Mécanisme D'action
Ozagrel impurity IV, like ozagrel, inhibits thromboxane A2 biosynthesis by targeting thromboxane A2 synthetase . This inhibition prevents the formation of thromboxane A2, thereby reducing platelet aggregation, vasoconstriction, and bronchoconstriction . The molecular targets involved include the thromboxane A2 synthetase enzyme and related pathways in platelet and smooth muscle cells .
Comparaison Avec Des Composés Similaires
Ozagrel impurity IV can be compared with other thromboxane A2 inhibitors such as:
Aspirin: Unlike ozagrel, aspirin inhibits cyclooxygenase, which is upstream in the thromboxane A2 synthesis pathway.
Ridogrel: This compound also inhibits thromboxane A2 synthetase but has additional antiplatelet effects.
Terutroban: It acts as a thromboxane receptor antagonist, blocking the effects of thromboxane A2 rather than inhibiting its synthesis.
The uniqueness of this compound lies in its specific inhibition of thromboxane A2 synthetase without affecting prostacyclin production, making it a valuable compound for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C12H11ClO2 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3 |
Clé InChI |
UHLUMANHYXDFIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


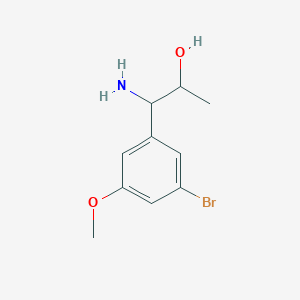
![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
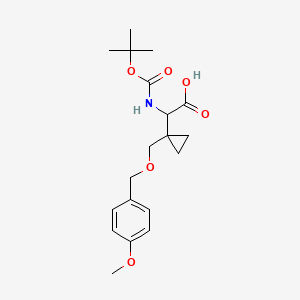
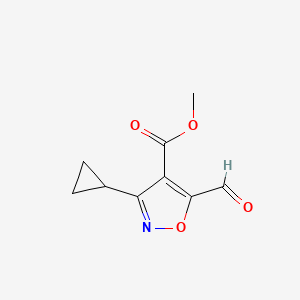
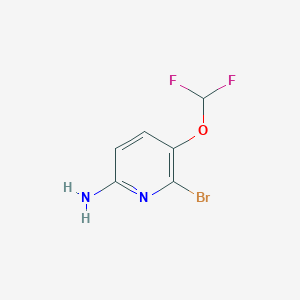
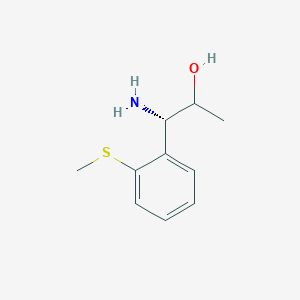
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
